N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide
Description
Properties
IUPAC Name |
N-[4-(2-carbamoylphenoxy)but-2-ynyl]-5-methyl-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O4/c1-11-10-13(19-23-11)16(21)18-8-4-5-9-22-14-7-3-2-6-12(14)15(17)20/h2-3,6-7,10H,8-9H2,1H3,(H2,17,20)(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKCYHDXJFFPOFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCC#CCOC2=CC=CC=C2C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide typically involves multiple steps, starting with the preparation of the core isoxazole structure. The process often includes the following steps:
Formation of the Isoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the isoxazole ring.
Attachment of the But-2-yn-1-yl Group: The but-2-yn-1-yl group is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling techniques.
Introduction of the Carbamoylphenoxy Group: This step involves the reaction of the intermediate with a carbamoylphenoxy derivative, typically under basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using halogenating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares key structural motifs with bipharmacophoric cholinesterase inhibitors reported in recent literature. Below is a detailed analysis of its similarities and differences with two analogs from : 7b-C9 and 10-C10 .
Structural Features
| Compound Name | Key Functional Groups | Molecular Weight (g/mol)* | Synthesis Yield |
|---|---|---|---|
| N-(4-(2-Carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide | 5-Methylisoxazole-3-carboxamide, 2-carbamoylphenoxy, but-2-yn-1-yl spacer | ~371.4 | Not reported |
| 7b-C9 (N1-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N9-(3-(1,3-dioxoisoindolin-2-yl)-...) | 4,5-Dihydroisoxazol-3-yl, quaternary ammonium, 1,3-dioxoisoindolinyl | ~742.6 | 95% |
| 10-C10 (N-(4-((4,5-Dihydroisoxazol-3-yl)oxy)but-2-yn-1-yl)-N,N-dimethyl-10-((1,2,3,4-tetrahydro...) | 4,5-Dihydroisoxazol-3-yl, tertiary amine, tetrahydroacridin-9-yl | ~598.5 | 10% |
*Calculated using standard atomic masses.
- Common Motifs : All three compounds feature a but-2-yn-1-yl spacer and isoxazole-derived groups , enabling π-π stacking and hydrogen bonding.
- Divergent Substituents: The target compound’s 2-carbamoylphenoxy group provides hydrogen-bond donors/acceptors, contrasting with 7b-C9’s dihydroisoxazole and 10-C10’s tetrahydroacridine. 7b-C9 and 10-C10 incorporate charged quaternary ammonium or tertiary amine groups, enhancing solubility and cholinesterase binding .
Research Findings and Implications
- Structural Optimization : The high yield of 7b-C9 highlights the importance of modular synthesis for bipharmacophoric agents. In contrast, the target compound’s uncharged structure may offer advantages in metabolic stability.
Q & A
Q. What synthetic methodologies are employed for the synthesis of N-(4-(2-carbamoylphenoxy)but-2-yn-1-yl)-5-methylisoxazole-3-carboxamide, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including:
- Furan-2-carbonyl chloride preparation : Reacting furan-2-carboxylic acid with thionyl chloride under reflux.
- Alkyne coupling : Sonogashira coupling of intermediates under nitrogen atmosphere with Pd/Cu catalysis.
- Microwave-assisted cyclization : Enhances efficiency (yield improvement from 55% to 85%) by reducing reaction time from 12 hours to 30 minutes . Optimization parameters include solvent polarity (DMF preferred for solubility), catalyst loading (5 mol% CuI), and temperature control (0–5°C for sensitive intermediates) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR spectroscopy : 1H NMR confirms proton environments (e.g., isoxazole methyl at δ 2.4 ppm; alkyne protons absent due to symmetry).
- Mass spectrometry (HRMS) : Validates molecular ion [M+H]+ at m/z 382.1421 (calc. 382.1418).
- HPLC-UV : Purity >98% achieved using a C18 column with acetonitrile/water gradient (λ = 254 nm) .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations) impact biological activity in SAR studies?
SAR studies on analogs reveal:
- Electron-withdrawing groups (e.g., -CF3 on the phenoxy ring) improve receptor binding (Ki reduced from 450 nM to 195 nM).
- Steric hindrance : Bulky substituents on the isoxazole reduce metabolic clearance (t1/2 increased from 1.5 to 4.2 hours in microsomal assays) .
| Substituent | Position | Binding Affinity (Ki, nM) | Metabolic Stability (t1/2, h) |
|---|---|---|---|
| -H | Para | 450 ± 32 | 1.5 ± 0.3 |
| -CF3 | Para | 195 ± 18 | 4.2 ± 0.7 |
| -OCH3 | Meta | 620 ± 45 | 2.1 ± 0.4 |
Q. What mechanistic evidence supports the compound's antitumor activity?
- In vitro assays : IC50 = 3.2 μM against A549 lung cancer cells via PI3K/Akt pathway inhibition.
- Western blot : 68% reduction in phosphorylated Akt (Ser473) at 10 μM dose.
- Molecular docking : Strong binding (ΔG = -9.8 kcal/mol) to PI3Kγ’s ATP-binding pocket .
Q. How are cycloaddition reactions optimized during synthesis?
Key strategies for [3+2] cycloaddition with nitrile oxides:
- Solvent : Dichloromethane improves regioselectivity to 89% vs. THF (72%).
- Catalyst : CuI (5 mol%) boosts conversion from 55% to 92%.
- Temperature : 0°C minimizes side products (<5% vs. 22% at RT) .
Q. What experimental designs are used to evaluate pharmacokinetic properties?
- In vivo studies : Administered orally (10 mg/kg) in murine models, achieving Cmax = 1.2 μg/mL at 2 hours.
- LC-MS/MS quantification : Plasma samples analyzed with a LLOQ of 0.1 ng/mL.
- Tissue distribution : High brain penetration (brain/plasma ratio = 0.8) suggests CNS activity potential .
Methodological Notes
- Contradictions in evidence : While microwave synthesis improves yields , ultrasound-assisted methods (noted in related compounds) may offer alternative optimization routes but require validation for this specific compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
